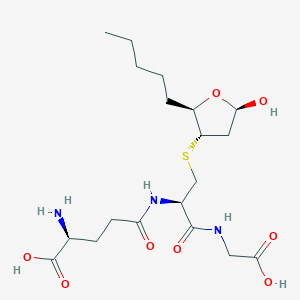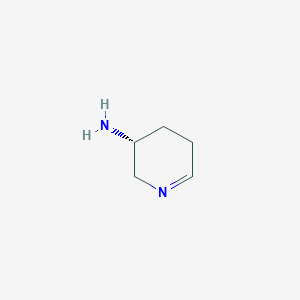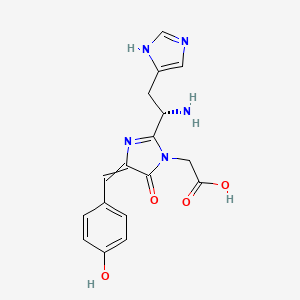
Chromophore (his-tyr-gly)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in various fluorescent proteins, particularly those related to green fluorescent protein (GFP). This chromophore is formed through an autocatalytic posttranslational modification of the His-Tyr-Gly tripeptide sequence. It plays a crucial role in the fluorescence properties of these proteins, making it invaluable in biological imaging and research .
準備方法
Synthetic Routes and Reaction Conditions: The chromophore is typically synthesized within the protein structure through a series of posttranslational modifications. The process begins with the cyclization of the His-Tyr-Gly sequence, followed by dehydration and oxidation steps to form the mature chromophore. This process does not require any cofactors or substrates other than molecular oxygen .
Industrial Production Methods: Industrial production of fluorescent proteins containing the His-Tyr-Gly chromophore involves recombinant DNA technology. Genes encoding these proteins are inserted into suitable host organisms, such as Escherichia coli, which then express the fluorescent proteins. These proteins are subsequently purified using chromatographic techniques .
Types of Reactions:
Oxidation: The formation of the chromophore involves oxidation steps, particularly the oxidation of the tyrosine residue.
Cyclization: The initial step in chromophore formation is the cyclization of the His-Tyr-Gly sequence.
Dehydration: Dehydration is another critical step in the maturation of the chromophore.
Common Reagents and Conditions:
Molecular Oxygen: Essential for the oxidation steps.
Enzymatic Catalysis: Although the process is largely autocatalytic, certain enzymes may facilitate the cyclization and oxidation steps.
Major Products:
- The primary product is the mature chromophore, which exhibits fluorescence properties. The exact nature of the fluorescence can vary depending on the specific protein environment .
科学的研究の応用
Chromophore (His-Tyr-Gly) has a wide range of applications in scientific research:
Biological Imaging: Used extensively in live-cell imaging to visualize cellular processes in real-time.
Biotechnology: Employed in the development of biosensors and biomarkers.
Medicine: Utilized in diagnostic imaging and in the study of disease mechanisms.
Chemistry: Serves as a model system for studying photophysical and photochemical properties
作用機序
The chromophore exerts its effects through its unique structure, which allows it to absorb light and re-emit it as fluorescence. The molecular targets are typically the surrounding protein matrix, which influences the chromophore’s photophysical properties. The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light at a different wavelength .
類似化合物との比較
Chromophore (Ser-Tyr-Gly): Found in wild-type GFP, this chromophore has similar fluorescence properties but differs in the initial amino acid sequence.
Chromophore (Thr-Tyr-Gly): Another variant found in some fluorescent proteins, with slightly different photophysical characteristics
Uniqueness: Chromophore (His-Tyr-Gly) is unique due to its specific sequence and the resulting photophysical properties. The presence of histidine in the sequence can lead to different fluorescence characteristics compared to other chromophores, making it a valuable tool in various research applications .
特性
分子式 |
C17H17N5O4 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |
InChIキー |
FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




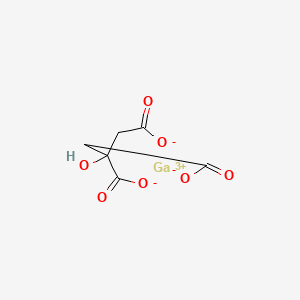
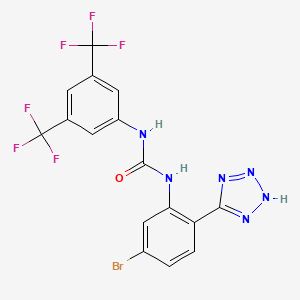
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
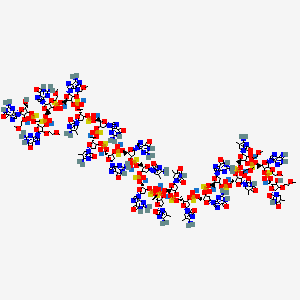

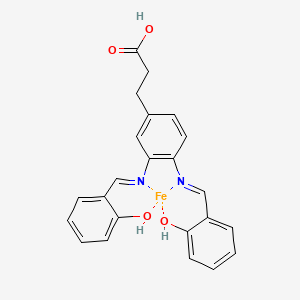
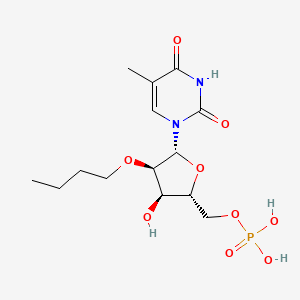
![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
